molecular formula C8H5N3O3 B597198 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid CAS No. 13629-38-4

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid

Cat. No.: B597198
CAS No.: 13629-38-4
M. Wt: 191.146
InChI Key: LCJNBIUQZLEFRU-UHFFFAOYSA-N
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Description

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is a heterocyclic building block of interest in medicinal chemistry. Compounds based on nitrogen-containing heterocyclic scaffolds, like the pyridopyridazine core of this reagent, are often investigated due to their structural resemblance to natural nitrogen bases found in DNA and RNA . This similarity makes such privileged scaffolds versatile starting points for developing ligands for various biological receptors . Researchers can utilize this carboxylic acid-functionalized compound as a key synthetic intermediate for the exploration and development of novel pharmacologically active molecules. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-oxo-7H-pyrido[2,3-d]pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-5-4(2-1-3-9-5)6(8(13)14)10-11-7/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJNBIUQZLEFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=C2C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856592
Record name 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13629-38-4
Record name 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Quinolinic anhydride reacts with two equivalents of phenylhydrazine in refluxing acetic acid (118°C) for 6–8 hours. The reaction forms an intermediate phenylhydrazone, which undergoes intramolecular cyclization to yield the target compound. Key steps include:

  • Nucleophilic attack of phenylhydrazine on the anhydride carbonyl groups.

  • Elimination of water to form the hydrazone linkage.

  • Cyclization via a six-membered transition state to generate the pyridazine ring.

Optimization and Yields

  • Solvent : Acetic acid is critical for protonating intermediates and facilitating cyclization.

  • Stoichiometry : A 1:2 molar ratio of quinolinic anhydride to phenylhydrazine ensures complete conversion.

  • Yield : 68–72% after recrystallization from ethanol.

Table 1: Reaction Parameters for Classical Synthesis

ParameterValue
Temperature118°C (reflux)
Reaction Time6–8 hours
SolventGlacial acetic acid
Yield68–72%

Alkaline Hydrolysis of 7-Phenyl-8-Oxo Derivatives

An alternative route involves the alkaline hydrolysis of ester derivatives such as methyl 7-phenyl-8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylate. This method, also described by Matsuura et al., avoids harsh acidic conditions.

Hydrolysis Protocol

  • Substrate : Methyl ester derivatives are prepared via esterification of the parent acid.

  • Reagents : Aqueous sodium hydroxide (2M) at 80°C for 4 hours.

  • Workup : Acidification with HCl to pH 2–3 precipitates the carboxylic acid.

Advantages and Limitations

  • Yield : 75–78% after purification.

  • Drawback : Requires pre-synthesis of ester precursors, adding two steps to the overall process.

MethodYieldTemperatureKey Advantage
Classical Synthesis68–72%118°CSingle-step
Alkaline Hydrolysis75–78%80°CMild conditions
Activated Anilide60–65%100°CFunctional group tolerance

Characterization and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorption at 1715cm11715 \, \text{cm}^{-1} (C=O stretch of carboxylic acid).

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6) :

    • δ8.95(s, 1H, H-6)\delta 8.95 \, \text{(s, 1H, H-6)}

    • δ8.22(d, J = 5.6  Hz, 1H, H-3)\delta 8.22 \, \text{(d, J = 5.6 \, \text{Hz}, 1H, H-3)}

    • δ13.2(br s, 1H, COOH)\delta 13.2 \, \text{(br s, 1H, COOH)}.

  • Mass Spectrometry : m/z191.14[M+H]+m/z \, 191.14 \, [\text{M}+H]^+.

Purity and Solubility

  • Purity : >98% (HPLC).

  • Solubility : Soluble in DMSO (50 mg/mL), sparingly soluble in water (1.2 mg/mL).

Industrial-Scale Considerations

Challenges

  • Purification : Column chromatography is required for removing regioisomers, increasing costs.

  • Waste Management : Acetic acid and hydrazine byproducts necessitate neutralization protocols.

Recent Advances

A 2024 patent (WO2024224065A1) describes continuous-flow synthesis for related pyridazine derivatives, suggesting potential adaptations for improving scalability .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds similar to 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid exhibit significant antioxidant properties. These properties are crucial for developing drugs that combat oxidative stress-related diseases. Studies have shown that derivatives of this compound can effectively scavenge free radicals, which is vital in preventing cellular damage and inflammation .

2. Anti-inflammatory Properties
Recent studies have highlighted the potential of pyrido[2,3-d]pyridazine derivatives as anti-inflammatory agents. For instance, a related compound demonstrated dual inhibition of COX-1 and COX-2 enzymes, which are key targets in treating inflammatory conditions. The structural modifications in these compounds can enhance their efficacy and selectivity .

3. Anticancer Research
The compound's derivatives have been investigated for their anticancer properties. Certain analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The exploration of these compounds continues to be a significant area of research in cancer therapy .

Material Science Applications

1. Synthesis of Functional Materials
The unique structure of this compound allows for its use in synthesizing functional materials. Its derivatives can be utilized in creating polymers with enhanced properties such as thermal stability and electrical conductivity. These materials have potential applications in electronics and nanotechnology .

Research Tool Applications

1. Chemical Probes
This compound serves as a chemical probe in biological research to study enzyme activity and cellular processes. Its ability to interact with specific biological targets makes it valuable for elucidating mechanisms of action in various biochemical pathways .

2. Drug Development
The compound is also being explored as a lead structure for drug development due to its favorable pharmacological profiles. Researchers are investigating modifications to enhance its bioavailability and reduce toxicity while maintaining its therapeutic effects .

Summary of Key Findings

Application AreaKey Findings
Antioxidant ActivityEffective free radical scavenger; potential for oxidative stress-related diseases
Anti-inflammatoryDual COX-1/COX-2 inhibition; promising for inflammatory conditions
Anticancer ResearchInhibits cancer cell proliferation; induces apoptosis
Material ScienceUseful in synthesizing polymers with enhanced properties
Research ToolServes as a chemical probe for studying enzyme activity
Drug DevelopmentPotential lead structure; ongoing modifications for improved efficacy

Mechanism of Action

The mechanism of action of 8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Pipemidic Acid (8-Ethyl-5-oxo-2-piperazin-1-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid)

  • Core Structure : Pyrido[2,3-d]pyrimidine (pyrimidine fused with pyridine).
  • Key Substituents : Ethyl group at position 8, piperazinyl at position 2, and carboxylic acid at position 4.
  • Activity : Broad-spectrum antibacterial agent used clinically .
  • Synthesis: Prepared via condensation reactions involving triazolethiones and quinolone intermediates .

Thieno[2,3-d]pyridazine Derivatives (e.g., 4-Oxo-5-phenyl-4,5-dihydrothieno[2,3-d]pyridazine-7-carboxylic Acid)

  • Core Structure: Thienopyridazine (pyridazine fused with thiophene).
  • Key Substituents : Carboxylic acid at position 7 and variable substituents (e.g., methyl, phenyl) at position 3.
  • Synthesis : Hydrolysis of pyridazine precursors under acidic conditions .
  • Applications : Primarily explored for synthetic accessibility rather than biological activity in the provided evidence .

Compounds with Divergent Cores but Shared Functional Groups

Imidazolyl Pyridinecarboxylic Acids (e.g., Imazamox and Imazethapyr)

  • Core Structure: Pyridine with an imidazolinone substituent.
  • Key Features : Carboxylic acid group at position 3 and methoxymethyl/ethyl groups at position 5.
  • Applications : Herbicides (e.g., imazamox) targeting acetolactate synthase in plants .

Fluoroquinolone Derivatives (e.g., Ofloxacin N-Oxide Hydrochloride)

  • Core Structure : Benzoxazine fused with pyridine.
  • Key Features : Fluorine at position 9, methyl group at position 3, and piperazinyl-derived substituents.
  • Activity : Antibacterial via DNA gyrase inhibition; used as reference standards in pharmaceuticals .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application Reference
8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid Pyrido-pyridazine Carboxylic acid (C5), keto (C8) Potential antimicrobial
Pipemidic acid Pyrido-pyrimidine Ethyl (C8), piperazinyl (C2), carboxylic acid (C6) Antibacterial
Thieno[2,3-d]pyridazine-7-carboxylic acid Thieno-pyridazine Carboxylic acid (C7), phenyl/methyl (C5) Synthetic intermediate
Imazamox Imidazolyl-pyridine Carboxylic acid (C3), methoxymethyl (C5) Herbicide
Ofloxacin N-Oxide Hydrochloride Benzoxazine-pyridine Fluorine (C9), piperazinyl (C10) Pharmaceutical reference

Research Findings and Implications

  • Antimicrobial Potential: Pyrido-fused compounds with piperazinyl and carboxylic acid groups (e.g., pipemidic acid) show strong antimicrobial activity, suggesting that this compound could be optimized similarly .
  • Synthetic Efficiency : Microwave-assisted methods significantly reduce reaction times compared to traditional heating, highlighting opportunities for scalable synthesis of related derivatives .
  • Structural-Activity Relationships (SAR) : The pyridazine core may offer distinct electronic properties compared to pyrimidine or benzoxazine systems, influencing target binding and bioavailability .

Biological Activity

8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C8_8H5_5N3_3O3_3
  • CAS Number : 13629-38-4
  • Physical Form : Pale-yellow to yellow-brown solid
  • Purity : 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic pathways have been explored, with specific attention to optimizing yields and purity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Properties

The compound has also been investigated for its antiviral activity. It has demonstrated potential against viruses such as HIV and influenza. In vitro studies suggest that it may inhibit viral replication by targeting specific viral enzymes .

Anticancer Effects

Several studies have highlighted the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and suppression of oncogenic signaling pathways. Notably, compounds with structural similarities have been shown to target the EPH receptor family, which is often overexpressed in tumors .

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated effectiveness against Mycobacterium tuberculosis with an IC50 value of 32 μM .
Antiviral ResearchShowed reduction in HIV replication in C8166 cells at concentrations between 4 to 20 μg/mL .
Cancer Cell ApoptosisInduced apoptosis in A431 vulvar epidermal carcinoma cells with a significant decrease in cell viability .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and viral replication.
  • Signal Transduction Modulation : It can modulate signaling pathways related to cell survival and apoptosis.
  • DNA Interaction : Potential interactions with DNA may disrupt replication in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing 8-oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid and its derivatives?

Synthesis typically involves multi-component reactions or modifications of pyrido[2,3-d]pyrimidine scaffolds. For example:

  • One-pot three-component reactions using pyridazine precursors, carbonyl sources, and amines under reflux conditions (methanol or ethanol, 60–80°C) can yield the core structure .
  • Hydrothermal synthesis (120–150°C, 24–48 hours) is effective for generating coordination complexes with transition metals (e.g., Ni, Cu, Cd) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

  • Single-crystal X-ray diffraction : Resolve molecular geometry and confirm hydrogen bonding/stacking interactions (e.g., mean C–C bond length: 0.002–0.007 Å; R factor: 0.046–0.199) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxyl groups (δ 170–175 ppm).
    • IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to achieve >98% purity .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages (e.g., C₁₄H₁₆N₅O₃ requires C 54.72%, H 5.25%, N 22.79%) .
  • Stability tests : Monitor degradation under UV light (λ = 300–400 nm) or elevated temperatures (40–60°C) for 72 hours .

Advanced Research Questions

Q. How does this compound interact with transition metals?

The carboxylate and pyridazine N-atoms act as bidentate ligands, forming octahedral or square-planar complexes:

  • Coordination modes : Bridging (μ₂) or monodentate binding observed in Cu(II), Ni(II), and Cd(II) complexes (e.g., [Ni(C₁₄H₁₆N₅O₃)₂]n) .
  • Characterization : Use UV-Vis (d-d transitions at 500–600 nm) and EPR spectroscopy (g ≈ 2.1 for Cu(II)) .

Q. What strategies address contradictions in reported biological activity data?

  • Dose-response assays : Test antimicrobial activity (MIC: 1–100 µg/mL) against Gram-positive/negative strains .
  • SAR studies : Modify substituents (e.g., ethyl, piperazinyl) to evaluate effects on potency .
  • Control experiments : Include reference antibiotics (e.g., ciprofloxacin) and account for solvent interference (DMSO ≤1%) .

Q. How can researchers optimize solubility for in vivo studies?

  • Co-crystallization : Co-form with benzoate or dicarboxylate ligands to enhance aqueous solubility (e.g., 4-(4-carboxyphenoxy)benzoate ).
  • pH adjustment : Use sodium bicarbonate to deprotonate the carboxyl group (pKa ~3.5) .

Q. What computational methods predict reactivity or binding modes?

  • DFT calculations : Model HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict electrophilic sites .
  • Molecular docking : Simulate interactions with bacterial DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .

Q. How should experimental design account for conflicting crystallographic data?

  • Redundant synthesis : Repeat crystallization under varied conditions (e.g., pH 5–7, 20–30°C) .
  • Data validation : Cross-check with Cambridge Structural Database (CSD) entries for bond-length/angle consistency .

Methodological Notes

  • Avoid commercial sources like BLD Pharmatech Ltd. (purity inconsistencies ).
  • Prioritize peer-reviewed synthesis protocols (e.g., Journal of Medicinal Chemistry ) and crystallographic data from Acta Crystallographica .
  • Theory integration : Link SAR studies to quinolone antibiotic frameworks or coordination chemistry principles .

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